3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Asymmetric Organocatalysis Epoxidation Prolinol Catalyst

3-Amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a chiral γ-lactam building block. Its structure features a pyrrolidin-2-one core with a 3-amino group and a 1-(3,5-dimethylphenyl) substituent.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 1247354-19-3
Cat. No. B2983632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one
CAS1247354-19-3
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CCC(C2=O)N)C
InChIInChI=1S/C12H16N2O/c1-8-5-9(2)7-10(6-8)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3
InChIKeyNNEFLPDNEYBWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one (CAS 1247354-19-3): Technical Baseline for Sourcing & Selection


3-Amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a chiral γ-lactam building block . Its structure features a pyrrolidin-2-one core with a 3-amino group and a 1-(3,5-dimethylphenyl) substituent . The compound's primary documented application is as a precursor for synthesizing sterically congested α,α-diarylprolinol organocatalysts, where the 3,5-dimethylphenyl groups are critical for inducing high enantioselectivity in asymmetric epoxidation reactions [1].

3-Amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one: Why Analog Substitution Is Not Valid for Organocatalyst Synthesis


Generic substitution of 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one with a simpler analog, such as a 1-phenyl or 1-(4-aminophenyl) pyrrolidinone, is not valid for its primary application in synthesizing high-performance organocatalysts. The specific 3,5-dimethylphenyl motif is not merely a placeholder but a critical structural element for inducing high enantioselectivity in the final prolinol catalyst, as demonstrated by its significant performance advantage over the unsubstituted diphenyl analog [1]. Similarly, the position of the amino group dictates the final catalyst's architecture; the 3-amino group on the pyrrolidinone is essential for constructing the C(2)-substituted prolinol backbone, a scaffold distinct from and superior to catalysts derived from other isomers [1].

Quantitative Procurement Evidence: Performance Differentiation of 3-Amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one-Derived Catalysts


Head-to-Head Comparison: 3,5-Dimethylphenyl vs. Diphenyl Prolinol Catalyst in Asymmetric Epoxidation

The prolinol organocatalyst 3c, derived from a precursor containing the 3,5-dimethylphenyl motif (the target compound's key structural feature), was directly compared to the analogous diphenyl-prolinol catalyst 9 in the asymmetric epoxidation of 1,3-diphenylpropenone [1]. Catalyst 3c provided a significantly superior outcome, achieving a 2.56-fold higher yield and a 22 percentage-point greater enantiomeric excess [1].

Asymmetric Organocatalysis Epoxidation Prolinol Catalyst

Enhanced Performance: 4-Substituted 3,5-Dimethylphenyl-Prolinol Achieves Best-in-Class 94% ee

Further structural elaboration on the 3,5-dimethylphenyl-prolinol scaffold led to catalyst 8a, a cis-4-benzyloxy derivative. This catalyst, accessible only from the target compound's specific scaffold, outperformed the parent catalyst 3c, achieving a 94% enantiomeric excess (ee), which is a 6 percentage-point improvement and represents a very high level of stereocontrol [1].

Asymmetric Organocatalysis Catalyst Optimization Enantioselectivity

Regioisomeric Differentiation: 3-Amino vs. 4-Amino Pyrrolidinone Building Blocks

The target compound, 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one, is specifically required to synthesize C(2)-substituted prolinol catalysts like 8a, where the diaryl groups are on the carbon adjacent to nitrogen [1]. This stands in contrast to its regioisomer, 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one (a distinct compound with CAS 924830-53-5), which would direct substitution to the nitrogen of the aniline ring and lead to a fundamentally different catalyst architecture .

Chiral Building Block Organocatalyst Synthesis Regioselectivity

Validated Application Scenarios for 3-Amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one in Organocatalyst R&D


Synthesis of Best-in-Class Enantioselective Epoxidation Catalysts

This compound is the essential chiral building block for synthesizing cis-4-substituted-α,α-bis(3,5-dimethylphenyl)-D-prolinol catalysts. A specific derivative, catalyst 8a, achieves a validated 94% ee in the asymmetric epoxidation of α,β-enones, representing a high level of stereoselectivity for this reaction class [1]. R&D teams focused on chiral epoxide synthesis should prioritize this building block to access this high-performance catalyst series.

Structure-Activity Relationship (SAR) Studies on Prolinol Organocatalysts

The unique 3-amino-substituted pyrrolidinone scaffold allows for systematic variation at the 4-position to produce a library of prolinol catalysts (e.g., 8a-d) [1]. This enables quantitative SAR studies, where the impact of steric and electronic effects on enantioselectivity can be precisely measured. The demonstrated ee range of 72-94% for different 4-substituents provides a clear performance landscape for catalyst optimization [1].

Development of Metal-Free, Green Asymmetric Synthesis Methods

This compound is a precursor to a powerful class of metal-free organocatalysts that operate under mild conditions. The resulting catalysts, such as 3c and 8a, are used with benign oxidants like TBHP at room temperature, providing a demonstrably greener alternative to metal-catalyzed epoxidations, with quantified high yields (82%) and excellent enantioselectivities (up to 94% ee) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.